

Application Notes and Protocols for AZ 11645373 in High-Throughput Screening Assays

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Compound of Interest

Compound Name: AZ 11645373

Cat. No.: B1665887

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Introduction

AZ 11645373 is a potent and selective antagonist of the human P2X7 receptor (P2X7R), an ATP-gated ion channel.[1][2][3] The P2X7 receptor plays a crucial role in inflammatory processes, making it a significant target for drug discovery.[1][4] Activation of the P2X7 receptor by high concentrations of extracellular ATP leads to the opening of a non-selective cation channel, resulting in calcium influx and, with prolonged activation, the formation of a larger pore permeable to molecules up to 900 Da.[5][6][7] This pore formation is a key event that can be leveraged in high-throughput screening (HTS) assays to identify P2X7R antagonists. These application notes provide detailed protocols for utilizing **AZ 11645373** as a reference compound in HTS campaigns aimed at discovering novel P2X7R modulators.

Mechanism of Action of AZ 11645373

AZ 11645373 acts as a non-surmountable antagonist at the human P2X7 receptor.[1] It binds to an allosteric site at the interface between two subunits of the trimeric receptor, distinct from the ATP binding site.[8][9] This binding prevents the conformational changes required for channel opening and subsequent pore formation.[9] **AZ 11645373** exhibits high selectivity for the human P2X7 receptor over the rat P2X7 receptor and other P2X receptor subtypes.[1][10]

Data Presentation: Potency and Selectivity of AZ 11645373

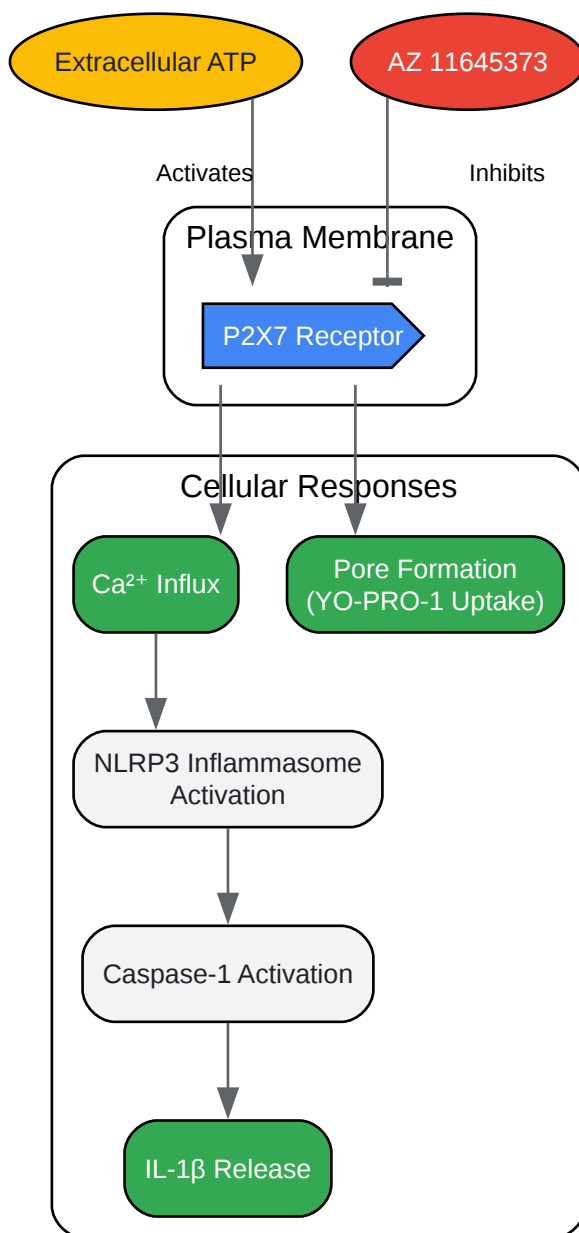
The inhibitory activity of **AZ 11645373** has been characterized in various cell-based assays. The following table summarizes the reported potency (IC50/KB values) of **AZ 11645373** in different experimental setups.

Assay Type	Cell Line	Agonist	Potency (IC50/KB)	Reference
Membrane Current	HEK cells (hP2X7R)	ATP/BzATP	5 - 20 nM (KB)	[1]
Calcium Influx	HEK cells (hP2X7R)	BzATP	15 nM (KB)	[3]
YO-PRO-1 Uptake	HEK cells (hP2X7R)	ATP/BzATP	Not specified	[2]
IL-1 β Release	THP-1 cells	ATP	90 nM (IC50), 92 nM (KB)	[1][2]
Membrane Current	HEK cells (rP2X7R)	ATP/BzATP	>10,000 nM (KB)	[1][3]

hP2X7R: human P2X7 receptor; rP2X7R: rat P2X7 receptor; HEK: Human Embryonic Kidney; THP-1: human monocytic cell line; ATP: Adenosine triphosphate; BzATP: 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate.

Signaling Pathway

Activation of the P2X7 receptor initiates several downstream signaling events. The following diagram illustrates the key pathways involved, which are the basis for the high-throughput screening assays described.



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Caption: P2X7 receptor signaling cascade.

Experimental Protocols

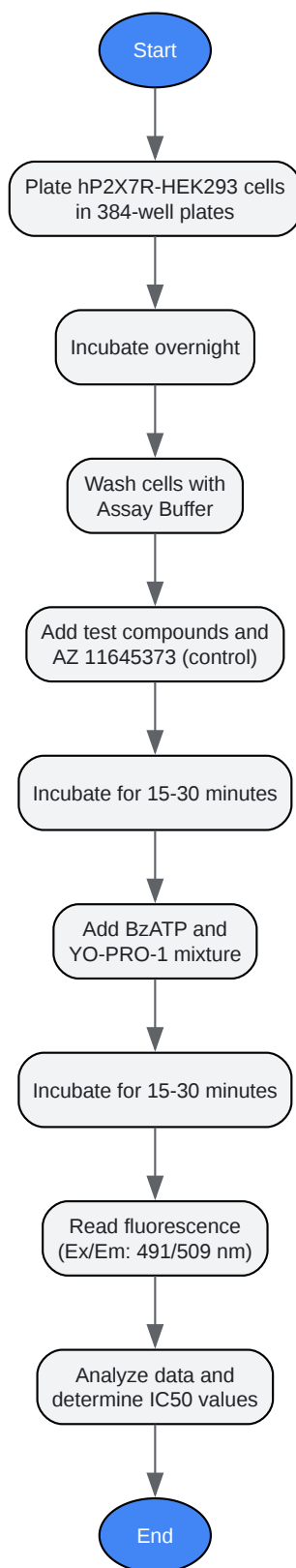
High-Throughput Screening for P2X7R Antagonists using a Fluorescent Dye Uptake Assay

This protocol describes a cell-based HTS assay to identify inhibitors of ATP-induced pore formation in cells expressing the human P2X7 receptor. The assay utilizes a fluorescent dye, such as YO-PRO-1, which enters the cell upon P2X7R-mediated pore opening.

1. Materials and Reagents:

- Cell Line: HEK293 cells stably expressing the human P2X7 receptor (hP2X7R-HEK293).
- Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological salt solution.
- P2X7R Agonist: BzATP (2'-(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate). Prepare a stock solution in DMSO.
- Reference Antagonist: **AZ 11645373**. Prepare a stock solution in DMSO.
- Fluorescent Dye: YO-PRO-1 Iodide. Prepare a stock solution in DMSO.
- Assay Plates: 384-well, black, clear-bottom microplates.
- Plate Reader: A fluorescence plate reader capable of excitation/emission at ~491/509 nm.

2. Experimental Workflow Diagram:



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References

- 1. Characterization of a selective and potent antagonist of human P2X7 receptors, AZ11645373 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AZ 11645373 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 4. Frontiers | P2X7 Interactions and Signaling – Making Head or Tail of It [frontiersin.org]
- 5. iris.unife.it [iris.unife.it]
- 6. An Improved Method for P2X7R Antagonist Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Improved Method for P2X7R Antagonist Screening | PLOS One [journals.plos.org]
- 8. Mapping the Site of Action of Human P2X7 Receptor Antagonists AZ11645373, Brilliant Blue G, KN-62, Calmidazolium, and ZINC58368839 to the Intersubunit Allosteric Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Characterization of a selective and potent antagonist of human P2X(7) receptors, AZ11645373 - PubMed [pubmed.ncbi.nlm.nih.gov]
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